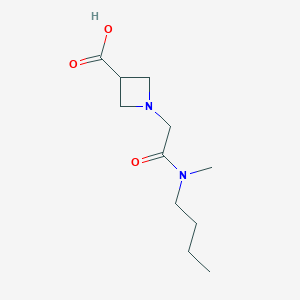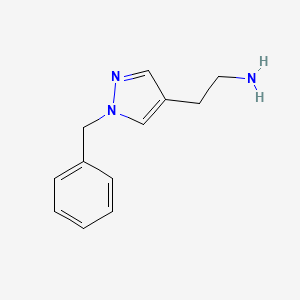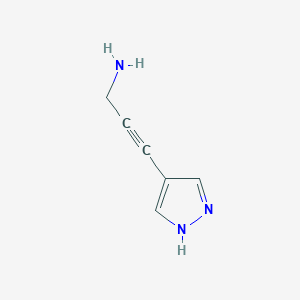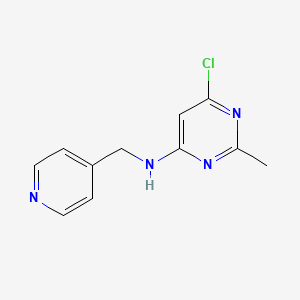
1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to have a broad spectrum of biological properties .
Mode of Action
Azetidines are known to be prepared by various chemical reactions including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological properties .
Pharmacokinetics
The compound’s structure suggests that it could be readily functionalized, potentially influencing its bioavailability .
Result of Action
Azetidines are known to possess a broad spectrum of biological properties .
Action Environment
The compound’s structure suggests that it could be readily functionalized, potentially influencing its stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with diaminopimelate epimerase, an enzyme crucial for lysine biosynthesis in plants . The nature of these interactions often involves the formation of stable complexes, which can inhibit or modify the enzyme’s activity. Additionally, the compound’s azetidine ring imparts strain-driven reactivity, making it a valuable tool in synthetic organic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to cope with oxidative damage . Furthermore, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymes. For instance, its interaction with diaminopimelate epimerase involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with diaminopimelate epimerase affects the lysine biosynthesis pathway, leading to changes in metabolite levels . Additionally, the compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-4-5-12(2)10(14)8-13-6-9(7-13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAFBRNCKJTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)



